molecular formula C18H21N5O3S B2379762 ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate CAS No. 477868-54-5

ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate

Cat. No.: B2379762
CAS No.: 477868-54-5
M. Wt: 387.46
InChI Key: KFUIHFAOGLEHPX-CIAFOILYSA-N
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Description

Ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperidine ring, and a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the pyridine moiety, and the coupling with the piperidine ring. Common reagents used in these reactions include thioamides, hydrazine derivatives, and ethyl chloroformate. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with the use of catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methylpiperidine-4-carboxylate: A simpler analog with a similar piperidine ring but lacking the thiazole and pyridine moieties.

    Pyridine-4-carboxylic acid derivatives: Compounds with similar pyridine moieties but different functional groups attached.

    Thiazole derivatives: Compounds containing the thiazole ring, which may exhibit similar biological activities.

Uniqueness

Ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, pyridine moiety, and piperidine ring in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-2-26-17(25)14-5-9-23(10-6-14)18-20-11-15(27-18)12-21-22-16(24)13-3-7-19-8-4-13/h3-4,7-8,11-12,14H,2,5-6,9-10H2,1H3,(H,22,24)/b21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUIHFAOGLEHPX-CIAFOILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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